N-(p-Nitrophenethyl)spiperone
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN4O4/c32-26-12-10-25(11-13-26)29(37)7-4-19-33-21-17-31(18-22-33)30(38)34(23-35(31)27-5-2-1-3-6-27)20-16-24-8-14-28(15-9-24)36(39)40/h1-3,5-6,8-15H,4,7,16-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROERVHUKRDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647342 | |
| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136247-18-2 | |
| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N P Nitrophenethyl Spiperone
Chemical Synthesis Pathways for N-(p-Nitrophenethyl)spiperone
The primary route for synthesizing this compound involves the N-alkylation of a spiperone (B1681076) precursor. However, this method has been associated with challenges regarding yield and purity, leading to the development of improved synthetic protocols.
N-Alkylation Strategies Involving Spiperone Precursors
The direct N-alkylation of spiperone with 4-nitrophenethyl bromide is a common method for the synthesis of this compound. nih.gov This reaction is typically carried out in the presence of a base and a suitable solvent. Various conditions have been explored to optimize this reaction, including the use of sodium hydride (NaH) in dimethylformamide (DMF) or a biphasic system of potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), and tetrabutylammonium (B224687) bromide (TBAB) in toluene. nih.gov
Despite these efforts, the N-alkylation of spiperone with 4-nitrophenethyl bromide often results in low yields. For instance, treatment of spiperone with two equivalents of 4-nitrophenethyl bromide under biphasic conditions at 90°C for 2 hours yielded the desired N-alkylation product in only 12%, with 21% of the starting spiperone being recovered. nih.gov The low yield can be attributed to competing elimination reactions of the 4-nitrophenethyl bromide, which is accelerated by the electron-withdrawing nitro group. nih.gov
Improved Synthetic Protocols for Enhanced Yield and Purity
Given the poor yields and purification difficulties associated with the direct N-alkylation with 4-nitrophenethyl bromide, alternative and more efficient synthetic pathways have been developed, primarily focusing on the synthesis of the related and often more useful compound, N-(p-Aminophenethyl)spiperone (NAPS). nih.gov These improved methods aim to circumvent the issues encountered with the nitro-substituted precursor.
One such improved protocol involves the N-alkylation of spiperone with a protected amino-phenethyl bromide derivative, followed by deprotection. This strategy avoids the problematic nitro group during the crucial N-alkylation step, leading to significantly higher yields.
| Reagent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenethyl bromide | KOH/K2CO3/TBAB/Toluene | 90 | 2 | 12 |
| 4-Nitrophenethyl bromide | NaH/Toluene | 90 | - | 8 |
Synthesis of N-(p-Aminophenethyl)spiperone (NAPS) as a Key Intermediate and Related Analogs
N-(p-Aminophenethyl)spiperone (NAPS) is a key analog and a high-affinity, selective antagonist for the D2-dopamine receptor. Its synthesis is often a primary goal, and it can be prepared from this compound via reduction of the nitro group. The reduction is typically achieved using iron powder in the presence of hydrochloric acid (Fe/HCl). nih.gov
Radiosynthetic Approaches for Radiolabeled this compound Derivatives
Radiolabeled derivatives of this compound are valuable tools for in vivo imaging of dopamine (B1211576) D2 receptors using Positron Emission Tomography (PET). The synthesis of these radiotracers involves the incorporation of positron-emitting isotopes.
Incorporation of Positron-Emitting Isotopes for Imaging Applications
The most common positron-emitting isotopes used in PET are fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). nih.govnih.gov These isotopes can be incorporated into the this compound structure to create PET radiotracers. For example, an ¹⁸F-labeled analog, [¹⁸F]-N-(p-nitrobenzyl)spiperone ([¹⁸F]PNBS), has been synthesized for studying D2 receptors. nih.gov
The synthesis of such radiolabeled compounds is typically performed in automated synthesis modules to handle the short half-lives of the isotopes (¹⁸F: ~110 minutes, ¹¹C: ~20 minutes) and the high radioactivity. nih.gov The radiosynthesis of a related compound, 3-N-(2-[¹⁸F]Fluoroethyl)spiperone ([¹⁸F]FESP), has been achieved through N-alkylation of spiperone with [¹⁸F]fluorobromoethane. nih.gov Another example is the synthesis of 3-N-[¹¹C]methylspiperone, which is prepared with high specific activity for PET studies. nih.gov
Considerations for Radiochemical Purity and Specific Activity
For PET imaging applications, it is crucial that the radiolabeled compound has high radiochemical purity and specific activity. Radiochemical purity ensures that the detected signal originates from the desired radiotracer and not from radioactive impurities. unm.edu It is typically assessed using techniques like high-performance liquid chromatography (HPLC). nih.gov For instance, the radiochemical purity of [¹⁸F]FESP was found to be greater than 99% as determined by HPLC. nih.gov
Receptor Binding and Pharmacological Characterization of N P Nitrophenethyl Spiperone
Dopamine (B1211576) Receptor Interaction Profiles
The addition of the p-nitrophenethyl group to the spiperone (B1681076) scaffold significantly modifies its interaction with dopamine receptor subtypes, steering its profile towards a more selective D2 receptor ligand.
N-(p-Nitrophenethyl)spiperone is characterized by a high affinity and selectivity for the D2 dopamine receptor. Structure-activity relationship studies of N-substituted spiperone analogues reveal that substitution on the para position of the N-benzyl group, a structure analogous to the p-nitrophenethyl moiety, enhances selectivity for D2 receptors. researchgate.net This is further supported by research indicating that related compounds, such as N-(4-nitrobenzyl)spiperone, exhibit high selectivity for D2 receptors, making them suitable candidates for tools like positron emission tomography (PET) for studying these receptors. researchgate.net
| Compound | D2 Receptor Affinity (Ki) | D2/D1 Selectivity Ratio | Reference |
|---|---|---|---|
| N-(p-aminophenethyl)spiperone (NAPS) | 0.58 nM (Biotin-coupled) | 190-fold | researchgate.net |
| N-(p-aminophenethyl)spiperone (NAPS) | 0.66 nM (NBD-coupled) | 150-fold | researchgate.net |
| Spiperone | High Affinity | N/A | wikipedia.org |
The parent compound, spiperone, binds with high affinity to D2, D3, and D4 receptors, and can also interact with D1 receptors, albeit with lower affinity. wikipedia.org The structural modification in this compound enhances its selectivity for the D2 receptor family. As evidenced by its derivative NAPS, there is a pronounced selectivity against the D1 receptor subtype. researchgate.net Data for NAPS shows a D2/D1 selectivity of up to 190-fold, indicating a significantly lower affinity for D1 receptors. researchgate.net The binding affinity for the D3 receptor subtype is expected to be high, in line with other D2-like antagonists from the spiperone family, although specific quantitative comparisons for this compound are not detailed in the available research.
This compound functions as an antagonist at dopamine receptors. This is consistent with the pharmacological action of the parent molecule, spiperone, which is a potent D2 antagonist. bindingdb.org Furthermore, NAPS, its closely related analogue, is also characterized as a high-affinity, selective D2-dopamine receptor antagonist. researchgate.netdeepdyve.com The antagonistic activity is a hallmark of this class of butyrophenones, which block the action of dopamine at the receptor site.
Interaction with Serotonin (B10506) Receptors (5-HT)
The interaction of this compound with serotonin receptors is a critical aspect of its pharmacological profile, particularly concerning its selectivity.
Spiperone itself is known to be a potent antagonist at 5-HT2A receptors. bindingdb.orgnih.gov However, studies on N-substituted spiperone analogues have shown that introducing a substituted benzyl (B1604629) group at the N-position, such as the p-nitrophenethyl group, results in a significant reduction in affinity for 5-HT2 receptors. researchgate.net This modification is a key factor in improving the compound's selectivity for dopamine D2 receptors over serotonin 5-HT2 receptors.
The addition of the p-nitrophenethyl group is a critical structural change that enhances the selectivity of the molecule for D2 receptors relative to 5-HT2 receptors. Research on a series of N-substituted spiperone analogues demonstrated that substitution at the para position of the benzyl group improved the D2/5-HT2 selectivity ratio. researchgate.net This indicates that this compound has a more favorable selectivity profile for D2 receptors compared to its parent compound, spiperone, which has high affinity for both receptor types.
| Compound | 5-HT2A Receptor Affinity | D2 vs. 5-HT2 Selectivity | Reference |
|---|---|---|---|
| This compound Analogue | Reduced Affinity | Improved Selectivity for D2 | researchgate.net |
| Spiperone | High Affinity (Potent Antagonist) | Lower Selectivity | bindingdb.orgnih.gov |
Sigma (σ) Receptor Binding Characterization
This compound is a derivative of the well-known D2 dopamine receptor antagonist, spiperone. researchgate.netresearchgate.net Its structural modifications have led to a distinct pharmacological profile, particularly concerning its interaction with sigma (σ) receptors. These receptors are classified into two main subtypes, σ1 and σ2, which are involved in a variety of cellular functions and are targets for therapeutic intervention in several diseases. nih.govresearchgate.net
Affinity for σ1 and σ2 Receptor Subtypes
Research has demonstrated that substitutions on the spiperone molecule significantly influence its affinity and selectivity for sigma receptor subtypes. The introduction of a p-nitrophenethyl group at the N-position of spiperone results in a compound with notable binding affinity for sigma receptors.
Structure-activity relationship (SAR) studies on related series of compounds, such as N,N'-disubstituted piperazines, have shown that the presence of a nitro substituent on the phenyl ring can enhance binding to the σ1 receptor. acs.org It is suggested that the electron-withdrawing nature of the nitro group contributes to this enhanced affinity. acs.org For instance, in a series of fenpropimorph (B1672530) derivatives, compounds with a nitro substituent were found to be significantly more potent at the σ1 receptor compared to their fluorinated counterparts. acs.org While specific Ki values for this compound at σ1 and σ2 receptors are not consistently reported across the literature, the general understanding is that such modifications can confer high affinity.
Discriminative Binding Properties Among Sigma Receptor Ligands
The binding profile of this compound can be contextualized by comparing it to other known sigma receptor ligands. Haloperidol, for example, is recognized as a σ1 antagonist with high affinity for both σ subtypes. iupac.org Other compounds, like (+)-pentazocine, are selective agonists for the σ1 receptor. iupac.org
The design of selective ligands is a key focus in sigma receptor research. acs.org For instance, the (m-nitrophenethyl)piperazine compound has shown subnanomolar affinity for the σ1 site, while the o-nitro analogue displays the highest affinity for the σ2 site, highlighting how the position of the nitro group can dictate subtype selectivity. acs.org this compound belongs to a class of compounds where modifications are explored to fine-tune selectivity between not only sigma receptor subtypes but also other receptors like dopamine and serotonin. researchgate.net The substitution at the N-position of spiperone generally tends to reduce affinity for 5-HT2 receptors, thereby improving selectivity for D2 and potentially sigma receptors. researchgate.net
Table 1: Comparative Sigma Receptor Binding Affinities of Selected Ligands
| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| Haloperidol | High | High | Non-selective |
| (+)-Pentazocine | High | Low | σ1 selective |
| (m-nitrophenethyl)piperazine | Subnanomolar | Moderate | σ1 selective |
| (o-nitrophenethyl)piperazine | Moderate | 4.9 | σ2 selective |
In Vitro Radioligand Binding Assays
The characterization of a compound's receptor binding profile is predominantly achieved through in vitro radioligand binding assays. These assays are fundamental in determining key pharmacological parameters such as the dissociation constant (Kd) and the inhibition constant (Ki). perceptive.com
Methodologies for Equilibrium Binding Studies
Equilibrium binding studies are designed to measure the interaction between a ligand and a receptor at a steady state. The two main types of assays are saturation binding and competition binding assays. perceptive.com
Saturation Binding Assays: These assays are used to determine the density of receptors in a given tissue (Bmax) and the affinity of a radioligand for those receptors (Kd). perceptive.comnih.gov The experiment involves incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand. Specific binding is then calculated by subtracting the non-specific binding from the total binding. nih.gov For high-affinity radioligands like [3H]spiperone, this method is crucial for accurate Kd determination. nih.gov
Competition Binding Assays: These assays measure the affinity of an unlabeled compound (the competitor) for a receptor by assessing its ability to compete with a radioligand for binding to that receptor. perceptive.comresearchgate.net In this setup, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled competitor drug. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. researchgate.net
Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)
Dissociation Constant (Kd): The Kd is a measure of the affinity of a ligand for its receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. uni-duesseldorf.de The Kd is determined directly from saturation binding experiments by plotting specific binding against the concentration of the radioligand. nih.gov For example, the Kd of [3H]spiperone for D2 and D3 dopamine receptors has been determined to be in the sub-nanomolar range, indicating very high affinity. nih.gov
Inhibition Constant (Ki): The Ki is an indirect measure of the affinity of a competing ligand. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. The Ki value is calculated from the IC50 value obtained in a competition binding assay using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand. uni-regensburg.degoogle.com This calculation provides a standardized measure of the affinity of the unlabeled drug, which is independent of the specific conditions of the assay. google.com
Table 2: Key Parameters in Radioligand Binding Assays
| Parameter | Description | How it's Determined | Significance |
|---|---|---|---|
| Kd | Dissociation Constant | Saturation Binding Assay | Measures the affinity of a radioligand for a receptor. A lower Kd signifies higher affinity. |
| Bmax | Maximum Binding Capacity | Saturation Binding Assay | Represents the total number of receptors in the sample. |
| IC50 | 50% Inhibitory Concentration | Competition Binding Assay | The concentration of a competitor that displaces 50% of the radioligand. |
| Ki | Inhibition Constant | Calculated from IC50 using the Cheng-Prusoff equation | Provides an absolute affinity value for the unlabeled competitor, allowing for comparison across different studies. |
Structure Activity Relationship Sar Investigations of N P Nitrophenethyl Spiperone Analogs
Structural Determinants of Dopamine (B1211576) Receptor Affinity and Selectivity
The affinity and selectivity of spiperone (B1681076) analogs for dopamine receptors, particularly the D2 subtype, are dictated by a combination of structural features inherent to the spiperone scaffold and the nature of the substituent at the N-position. The core spiperone structure, with its triazaspiro[4.5]decan-4-one and p-fluorobutyrophenone moieties, provides the fundamental framework for interaction with the receptor. However, modifications at the amide nitrogen have been shown to be a critical determinant of both potency and selectivity.
Studies have demonstrated that the nature of the N-substituent plays a pivotal role in modulating the pharmacological profile. For instance, substitution of the amide nitrogen with small alkyl groups (five carbons or less) generally leads to analogs with low selectivity for D2 receptors over serotonin (B10506) 5-HT2A receptors. researchgate.net In contrast, the introduction of an N-benzyl group can moderately improve D2 receptor selectivity. researchgate.net This highlights the importance of an aromatic moiety in this position for achieving favorable interactions within the D2 receptor binding pocket.
Impact of the p-Nitrophenethyl Substituent on Receptor Recognition
The p-nitrophenethyl group is a key feature of N-(p-nitrophenethyl)spiperone that significantly influences its interaction with dopamine receptors. The presence of a nitro group, particularly at the para position of the phenyl ring, has been shown to enhance binding affinity for certain receptors. researchgate.net This enhancement is likely due to the electron-withdrawing nature of the nitro group, which can influence the electronic properties of the phenyl ring and potentially engage in specific interactions with amino acid residues in the receptor binding pocket.
Research on related N-substituted spiperone analogs provides further insight into the role of the p-nitrophenethyl substituent. For example, studies on N-benzylspiperone have shown that substitution at the para position of the benzyl (B1604629) group can lead to a reduction in affinity for 5-HT2 receptors, thereby improving the selectivity for D2 receptors. researchgate.net This suggests that the para-substituted phenyl ring of the N-phenethyl group in this compound is crucial for its D2 receptor selectivity. Furthermore, the reduced form of this compound, N-(p-aminophenethyl)spiperone (NAPS), has been shown to be a high-affinity and selective antagonist for the D2 dopamine receptor, underscoring the importance of this substitution pattern. nih.gov
Modulation of Binding Specificity through Chemical Modifications
The binding specificity of this compound analogs can be finely tuned through various chemical modifications. These modifications can involve altering the position of the nitro group on the phenyl ring, replacing it with other substituents, or modifying other parts of the molecule.
Moving the nitro group from the para to the ortho or meta position on the phenyl ring can significantly impact receptor affinity and selectivity. For instance, in a series of N-(nitrophenethyl)piperazine compounds, the m-nitro analog exhibited subnanomolar affinity for the σ-1 site, while the o-nitro analog showed the highest affinity for the σ-2 site, demonstrating that positional isomerism can dramatically alter the pharmacological profile. acs.org
Replacing the nitro group with other functional groups is another strategy to modulate binding. For example, the conversion of the nitro group to an amino group, as in NAPS, maintains high D2 receptor affinity. nih.gov Further modifications of this amino group, such as coupling to biotin (B1667282) or fluorescent tags, have been shown to yield probes that retain high D2 receptor affinity and selectivity. upenn.edu
The following table summarizes the binding affinities (Ki, nM) of some N-substituted spiperone analogs at dopamine D2 and serotonin 5-HT2A receptors, illustrating the impact of different substituents.
| Compound | N-Substituent | D2 Ki (nM) | 5-HT2A Ki (nM) | D2/5-HT2A Selectivity Ratio |
| Spiperone | H | 0.16 | 1.2 | 7.5 |
| N-Methylspiperone | Methyl | - | - | - |
| N-Benzylspiperone | Benzyl | - | - | Moderately improved D2 selectivity |
| N-(p-Nitrobenzyl)spiperone | p-Nitrobenzyl | - | - | High D2 selectivity |
| N-(p-Aminophenethyl)spiperone (NAPS) | p-Aminophenethyl | 0.58 (D2) / 110 (D1) | - | 190 (D2/D1) |
Data compiled from various sources. researchgate.netupenn.edu Note: Direct comparative Ki values for all compounds under identical experimental conditions are not always available in the literature.
Ligand-Based Design Principles for Optimizing Receptor Interactions
The SAR data from this compound and its analogs contribute to a broader understanding of the ligand-based design principles for optimizing interactions with dopamine receptors. Several key principles emerge from these studies:
Exploitation of an Aromatic Binding Pocket: The consistent finding that N-arylalkyl substituents enhance D2 affinity and selectivity compared to simple alkyl chains points to the presence of a crucial aromatic binding pocket in the receptor. The p-nitrophenethyl group appears to effectively occupy this pocket.
Importance of Substituent Position: The observation that para-substitution on the phenyl ring is often favorable for D2 selectivity suggests that the geometry of this pocket is specific. Ligands should be designed to position substituents in a way that maximizes favorable interactions and minimizes steric clashes.
Tuning Electronic Properties: The electron-withdrawing nature of the nitro group likely plays a significant role in enhancing binding affinity. This suggests that modulating the electronic landscape of the N-substituent is a valid strategy for optimizing receptor interactions. The use of other electron-withdrawing or electron-donating groups could be explored to fine-tune affinity and selectivity.
Consideration of Off-Target Effects: While optimizing for D2 affinity, it is crucial to consider binding to other receptors, particularly serotonin receptors, to ensure selectivity. The SAR data indicates that modifications to the N-substituent can be a powerful tool for reducing affinity for off-target receptors.
Molecular Modeling and Computational Approaches: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the binding modes of these ligands and help rationalize the observed SAR. pnas.orgmdpi.com These in silico approaches can guide the design of new analogs with improved properties.
Preclinical Research Applications and in Vivo Evaluation
Neuroimaging Agent Development
The development of selective radiotracers is crucial for the non-invasive study of neurotransmitter systems in the living brain using techniques like Positron Emission Tomography (PET). The spiperone (B1681076) scaffold has been extensively modified to create such agents, and the p-nitrophenethyl substitution offers a site for radiolabeling and modulation of receptor affinity and selectivity.
Evaluation as a Positron Emission Tomography (PET) Radiotracer in Animal Models
While direct PET studies using a radiolabeled version of N-(p-Nitrophenethyl)spiperone are not extensively documented in publicly available literature, research on analogous N-substituted spiperone derivatives provides strong evidence for its potential as a PET radiotracer. For instance, studies have suggested that an ¹⁸F-labeled analogue of N-(4-nitrobenzyl)spiperone could be a suitable tracer for studying D2 receptors with PET due to its high selectivity for these receptors compared to spiperone and N-methylspiperone. researchgate.net The rationale is that modifications at the N-position of spiperone can enhance selectivity for D2 receptors over 5-HT2A receptors. researchgate.net
The evaluation of such tracers in animal models typically involves assessing their ability to specifically bind to target receptors in the brain. For example, the in vivo binding of [³H]spiperone in the rat brain has been extensively characterized, showing specific binding in regions known to be rich in dopamine (B1211576) D2 receptors, such as the striatum. globalauthorid.com Similarly, [¹⁸F]-N-methylspiroperidol, another spiperone derivative, has been used to delineate human dopamine receptors using PET. globalauthorid.com These studies provide a framework for how a radiolabeled version of this compound would be evaluated.
Analysis of Metabolite Formation and its Implications for Imaging
The metabolic stability of a PET radiotracer is a critical factor for successful neuroimaging. Rapid metabolism can lead to the formation of radiolabeled metabolites that can either remain in the periphery or cross the blood-brain barrier, complicating the interpretation of the PET signal. While specific metabolism studies on this compound are not detailed, in vitro methods using liver S9 fractions are commonly employed to study the metabolism of radiotracers. globalauthorid.com For instance, such methods have been used to study the metabolism of ¹⁸F-labeled 1-phenylpiperazine. globalauthorid.com
The chemical structure of this compound suggests potential metabolic pathways, including reduction of the nitro group to an amino group. This transformation would result in the formation of N-(p-aminophenethyl)spiperone (NAPS), a compound that has been synthesized and evaluated for its own pharmacological properties. researchgate.net The presence of such a metabolite, if it retains affinity for the target receptors and can enter the brain, would need to be accounted for in the kinetic modeling of the PET data to accurately quantify receptor density.
Assessment of Brain Uptake and Regional Distribution
The ability of a compound to cross the blood-brain barrier and distribute to specific brain regions is fundamental for its use as a neuroimaging agent. Studies on related spiperone derivatives demonstrate the expected pattern of brain uptake and distribution. For example, [³H]-N-methylspiperone shows high uptake in the rat caudate and frontal cortex, which are rich in D2 and 5-HT2 receptors, respectively. nih.gov The regional distribution of [¹¹C]cocaine, another PET tracer, shows the highest uptake in the corpus striatum in the human brain. acs.org
It is anticipated that a radiolabeled version of this compound would exhibit a similar distribution pattern, with high accumulation in the striatum (caudate and putamen) due to the high density of D2 receptors in this region. The relative uptake in cortical regions would depend on its affinity for 5-HT2A receptors. The kinetics of uptake and washout from these regions would be critical parameters to determine its suitability for quantitative PET imaging.
Cellular and Subcellular Research Applications
Beyond in vivo imaging, derivatives of this compound have proven to be invaluable tools in cellular and subcellular research for elucidating the localization and structure of dopamine receptors.
Utilization as a Molecular Probe for Receptor Localization
Fluorescently labeled ligands are powerful tools for visualizing receptor distribution at the cellular level. A derivative of this compound, N-(p-aminophenethyl)spiperone (NAPS), has been conjugated with fluorophores like rhodamine to create probes for receptor localization studies. researchgate.net For instance, rhodamine-NAPS has been used to stereospecifically label the plasma membranes of neurons in the ventral tegmental area and nucleus accumbens. researchgate.net These studies help to identify the specific cell types that express D2 receptors. researchgate.net
Another approach involves using biotinylated probes, which can then be detected with high sensitivity using avidin-enzyme conjugates. Probes based on selective, high-affinity ligands for dopamine receptors can expedite studies of receptor localization and mobility at the cellular level. researchgate.net The novel iodinated ligand [¹²⁵I]-N-(p-aminophenethyl)spiroperidol ([¹²⁵I]NAPS) has been used to identify D2 dopamine receptors in the intermediate lobe of the rat pituitary gland. researchgate.net
Photoaffinity Labeling Techniques for Receptor Identification
Photoaffinity labeling is a powerful technique to covalently label and identify ligand-binding subunits of receptors. nih.govnih.gov This method involves a ligand that contains a photoreactive group. Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residue in the binding pocket of the receptor. nih.gov
A key derivative of this compound for this purpose is N-(p-azidophenethyl)spiperone (N3-NAPS). The nitro group of this compound can be reduced to an amine (forming NAPS), which is then converted to a photoreactive azide (B81097) group. researchgate.netnih.gov The radioiodinated version of this probe, [¹²⁵I]N3-NAPS, has been instrumental in identifying the ligand-binding subunit of the D2 dopamine receptor. nih.gov
In studies using rat striatal membranes, [¹²⁵I]N3-NAPS was shown to specifically and covalently label a peptide with a molecular weight of approximately 94,000 Daltons (Mr = 94,000). researchgate.netnih.gov The labeling of this peptide was blockable by known D2 receptor antagonists and agonists, confirming that this peptide is the ligand-binding subunit of the D2 dopamine receptor. nih.gov This technique has been applied to various tissues and species, consistently identifying the D2 receptor's ligand-binding subunit. researchgate.net
Development of Fluorescent Derivatives for Live-Cell Imaging
The study of dopamine D2 receptors in their native cellular environment has been significantly advanced by the development of fluorescent ligands. These tools allow for direct visualization and quantitative analysis of receptor distribution and dynamics in living cells. A key strategy in this area involves the chemical derivatization of high-affinity D2 receptor antagonists, such as N-(p-aminophenethyl)spiperone (NAPS), the reduced amine analog of this compound. researchgate.net
Researchers have successfully synthesized fluorescent probes by conjugating NAPS with fluorescent compounds like tetramethylrhodamine. researchgate.net This approach leverages the high selectivity and affinity of the spiperone scaffold for D2 receptors, attaching a fluorescent molecule at a position that does not obstruct receptor binding. researchgate.net The N-phenethyl group of spiperone is a suitable attachment point, as modifications at this position are generally well-tolerated and the group itself points away from the primary binding pocket, towards the extracellular space. researchgate.net
The resulting fluorescent derivatives enable the use of advanced imaging techniques, such as two-photon microscopy, for real-time monitoring of D2-like receptors in various experimental setups. researchgate.netthno.org These probes have been instrumental in characterizing the cellular and regional localization of D2 receptors in the forebrain. researchgate.net Furthermore, molecular brightness studies using these fluorescent ligands have allowed for the determination of binding affinities in the low nanomolar range, which aligns well with data obtained from traditional radioligand binding assays. researchgate.net This confirms their utility for the quantitative characterization of native D2 receptors in live cells. researchgate.net
Functional Studies in Neural Systems
Assessment of Receptor Occupancy in Brain Regions
The in vivo behavior and therapeutic potential of a neuroactive compound are critically dependent on its ability to reach and bind to its target receptors within the central nervous system. For this compound and its analogs, research has focused on quantifying their occupancy of dopamine D2 and serotonin (B10506) 5-HT2 receptors in specific brain regions.
In vivo biodistribution studies using radioiodinated spiperone derivatives are a common method to assess receptor occupancy. These studies have shown that N-substituted spiperone analogs exhibit regional distributions in the brain consistent with prolonged binding to dopamine D2 receptors, particularly in the striatum, a region with high D2 receptor density. nih.gov A minor, more transient component of binding to serotonin 5-HT2 receptors is also often observed. nih.gov The ratio of radioactivity concentration in a target-rich region like the striatum versus a region with negligible specific binding like the cerebellum is used to indicate binding specificity. For example, (E)-[¹²⁵I]-N-(iodoallyl)spiperone, an analog of this compound, demonstrated a high striatal to cerebellar tissue radioactivity concentration ratio of 16.9 to 1 at 6 hours post-injection, indicating excellent selectivity for D2 sites in vivo. nih.gov
The selectivity of these compounds is a key focus. While spiperone itself binds to both D2 and 5-HT2 receptors, substitution on the amide nitrogen can alter this profile. Introducing a benzyl (B1604629) group, for instance, improves the selectivity for D2 receptors. researchgate.net Further substitution on the para position of this benzyl group—structurally analogous to the nitrophenethyl group—can further decrease affinity for 5-HT2 receptors, thereby enhancing the D2-selectivity ratio. researchgate.net This improved selectivity suggests that derivatives like ¹⁸F-labeled N-(4-nitrobenzyl)spiperone could serve as suitable tracers for positron emission tomography (PET) to specifically study D2 receptors. researchgate.net
The following table presents in vitro binding affinities for N-substituted spiperone analogs at dopamine D2 and serotonin 5-HT2 receptors, illustrating the impact of these substitutions on receptor selectivity.
| Compound | D2 Receptor Ki (nM) | 5-HT2 Receptor Ki (nM) |
| (E)-N-(iodoallyl)spiperone | 0.72 | 1.14 |
| (Z)-N-(iodoallyl)spiperone | 0.35 | 1.75 |
Data sourced from reference nih.gov. This interactive table shows the apparent affinities (Ki) of spiperone derivatives. Lower Ki values indicate higher binding affinity.
Investigations into Neurotransmitter System Modulation
The functional consequences of D2 receptor occupancy by spiperone and its derivatives have been investigated by examining their effects on other neurotransmitter systems, particularly the cholinergic system. A clear interaction between the dopaminergic and cholinergic systems exists within the striatum.
Studies quantifying this interaction have shown that blocking D2 receptors with spiperone directly impacts acetylcholine (B1216132) levels. A linear negative correlation has been established between the specific binding of spiperone to striatal D2 receptors and the corresponding levels of acetylcholine. nih.gov This finding demonstrates that as more D2 receptors are blocked by the antagonist, there is a proportional decrease in striatal acetylcholine levels. nih.gov This modulation is significant, with research suggesting that the blockade of a single striatal dopamine receptor can influence the metabolism of at least 400 molecules of acetylcholine. nih.gov
This modulatory effect highlights the role of D2 receptor antagonists in influencing the broader neurochemical environment of the brain. The ability of compounds like this compound to selectively occupy D2 receptors provides a mechanism to probe and understand these complex inter-neuronal signaling pathways. nih.govacs.org The N/OFQ-NOP receptor system, for example, is widely distributed in brain areas that modulate motivation and stress and is known to interact with the dopamine system, representing another pathway through which D2 receptor ligands could exert influence. nih.gov
Conclusion and Future Directions in N P Nitrophenethyl Spiperone Research
Current Understanding of N-(p-Nitrophenethyl)spiperone in Molecular Pharmacology
This compound is a crucial derivative of the well-known D2 antagonist, spiperone (B1681076). Its significance in molecular pharmacology stems from its role as a synthetic precursor to N-(p-aminophenethyl)spiperone (NAPS), a high-affinity and selective D2-dopamine receptor antagonist. The synthesis of NAPS often involves the N-alkylation of spiperone with 4-nitrophenethyl bromide, followed by the reduction of the nitro group. researchgate.net However, this process can result in low yields and purification challenges. researchgate.net
The resulting compound, NAPS, has been instrumental in the study of D2 dopamine (B1211576) receptors. It can be radioiodinated to a high specific radioactivity, enabling its use as a potent probe for photoaffinity labeling to identify the ligand-binding subunit of the D2 receptor. researchgate.net Furthermore, fluorescently labeled derivatives of NAPS, such as rhodamine-N-(p-aminophenethyl)spiperone (rhodamine-NAPS), have been used to visualize the binding of antipsychotic drugs to living neurons, specifically labeling the plasma membranes of ventral tegmental area and nucleus accumbens neurons. researchgate.net
The core structure of spiperone and its derivatives also shows affinity for sigma (σ) receptors, which are implicated in various physiological processes and diseases. acs.org This dual affinity adds another layer to the molecular pharmacology of spiperone-related compounds.
Prospects for Developing Advanced Receptor Probes
The chemical structure of this compound and its amino derivative, NAPS, provides a versatile platform for the development of advanced receptor probes. The aminophenethyl group on NAPS is particularly amenable to chemical modifications, allowing for the attachment of various reporter molecules without significantly compromising its high affinity for the D2 receptor. researchgate.netresearchgate.net
Key prospects for developing advanced probes include:
Photoaffinity Labels: The arylamine group of NAPS can be converted to an arylazide, creating a photosensitive probe. When radioiodinated, this probe, [¹²⁵I]N₃-NAPS, can be used to covalently label the D2 receptor upon photoactivation, which is invaluable for identifying and characterizing the receptor's ligand-binding subunit. researchgate.net
Fluorescent Probes: Attaching fluorophores, such as rhodamine, to NAPS allows for the real-time visualization of D2 receptor distribution and dynamics in living cells and neurons. researchgate.net This technique is crucial for studying receptor trafficking and the effects of drugs on receptor localization.
Bivalent Ligands: NAPS can be incorporated into bivalent ligands, which consist of two pharmacophores connected by a spacer. These ligands are designed to simultaneously bind to two receptor protomers within a dimer, potentially leading to enhanced affinity and selectivity. researchgate.net For example, bivalent ligands targeting D2 receptor homodimers have been synthesized using NAPS as the pharmacophore unit. researchgate.net
The development of these advanced probes is essential for gaining a deeper understanding of receptor structure, function, and interaction with other proteins.
Potential for Elucidating Receptor Function and Dysregulation
Probes derived from this compound are powerful tools for investigating the function and dysregulation of dopamine D2 receptors, which are implicated in several neurological and psychiatric disorders.
Detailed research findings that can be elucidated include:
Receptor Density and Distribution: Radioiodinated NAPS can be used in binding assays to quantify the number of D2 receptors in different tissues and brain regions. researchgate.net This is critical for understanding the changes in receptor density associated with conditions like schizophrenia and Parkinson's disease.
Receptor Dimerization: The use of bivalent ligands derived from NAPS can help to probe the existence and functional relevance of D2 receptor homodimers and heterodimers. researchgate.net Understanding receptor dimerization is key to unraveling the complexities of G protein-coupled receptor (GPCR) signaling.
Ligand-Receptor Interactions: Photoaffinity labeling with probes like [¹²⁵I]N₃-NAPS allows for the precise identification of the amino acid residues within the D2 receptor's binding pocket that interact with the ligand. researchgate.net This information is invaluable for the rational design of new drugs with improved affinity and selectivity.
The ability to study these aspects of receptor biology at the molecular level provides significant insights into the pathological mechanisms underlying various central nervous system disorders.
Integration with Emerging Research Paradigms in Neuroscience
The tools and insights gained from research involving this compound and its derivatives are well-positioned to integrate with several emerging paradigms in neuroscience:
In Vivo Molecular Imaging: The development of radiolabeled probes based on the spiperone scaffold, such as those for Positron Emission Tomography (PET), allows for the non-invasive visualization and quantification of D2 receptors in the living human brain. acs.org This is crucial for diagnosing diseases, monitoring disease progression, and assessing the efficacy of therapeutic interventions.
Optogenetics and Chemogenetics: Fluorescent probes derived from NAPS can be used in combination with optogenetic or chemogenetic techniques to study the function of specific neural circuits with high temporal and spatial resolution. For instance, one could visualize how the activation or inhibition of a particular neuronal population affects D2 receptor dynamics.
Systems Biology and Network Pharmacology: The detailed characterization of the D2 receptor and its interactions, facilitated by probes like NAPS, provides essential data for building computational models of neuronal signaling pathways. This systems-level approach can help to predict the effects of drugs on complex neural networks and identify novel therapeutic targets.
The continued development and application of probes based on this compound will undoubtedly contribute to advancing our understanding of the brain in both health and disease.
Q & A
Basic: What synthetic methodologies are used to prepare N-(p-Nitrophenethyl)spiperone, and how is its purity validated for receptor binding assays?
Answer:
this compound is synthesized via N-alkylation of the spiperone scaffold. A common approach involves reacting spiperone with p-nitrophenethyl halides (e.g., bromide or iodide) in aprotic solvents (e.g., THF or DMF) under basic conditions (e.g., NaH or K₂CO₃) to facilitate nucleophilic substitution . Post-synthesis, purification is achieved using reverse-phase HPLC, with characterization via NMR, mass spectrometry, and elemental analysis to confirm structural integrity. For receptor studies, purity (>95%) is critical; analytical HPLC with UV/radio-detection ensures minimal contaminants, particularly for radiolabeled derivatives .
Advanced: How can in vivo PET imaging quantify this compound binding to dopamine and serotonin receptors, and what are the limitations of tracer kinetic models?
Answer:
PET studies using radiolabeled analogs (e.g., [¹⁸F] or [¹¹C] derivatives) employ a three-compartment model to estimate binding parameters. The binding potential (BP = Bₘₐₓ/Kᴰ) is derived from time-activity curves in receptor-rich (e.g., striatum for D2) and reference regions (e.g., cerebellum). Key steps include:
- Permeability-Surface Area (PS) measurement : Determines blood-brain barrier penetration (typical range: 0.025–0.036 cm³/(s·ml) for spiperone derivatives) .
- Nonspecific binding correction : ~94–95% of total brain spiperone binding is nonspecific, requiring subtraction for accurate BP calculation .
Limitations : BP conflates Bₘₐₓ and Kᴰ, making them inseparable in humans. Additionally, radiolytic decomposition at high specific activities (>50 GBq/μmol) may alter binding kinetics .
Advanced: How do N-substituent modifications (e.g., p-nitrophenethyl) influence 5-HT2A vs. D2 receptor selectivity?
Answer:
The spiperone scaffold’s N1-substituent governs receptor selectivity. For example:
- N1-phenyl groups (as in spiperone) favor D2 and 5-HT2A binding (Kᴰ ~0.5–1 nM).
- N1-alkylation (e.g., methyl) reduces D2/5-HT1A affinity by >100-fold but retains 5-HT2A selectivity (e.g., N-methylspiperone: 5-HT2A Kᴰ = 0.6 nM vs. D2 Kᴰ = 120 nM) .
The p-nitrophenethyl group introduces steric bulk and electron-withdrawing effects, which may enhance 5-HT2A selectivity by disrupting interactions with D2’s hydrophobic binding pocket. Competitive binding assays with [³H]N-methylspiperone (D2) and [³H]ketanserin (5-HT2A) are used to quantify selectivity shifts .
Basic: What analytical techniques are essential for determining the specific activity of radiolabeled this compound?
Answer:
Specific activity (SA) is measured via:
- HPLC-UV/radioisotope dual detection : Compares UV absorbance (carrier) with radioactivity (radiolabeled compound). SA (GBq/μmol) = (Radioactivity peak area) / (UV-derived molar concentration) .
- Mass spectrometry : Identifies non-radioactive contaminants (e.g., unreacted spiperone) that dilute SA.
- Thin-layer chromatography (TLC) : Validates radiochemical purity (>98%) by separating degradation products (e.g., free [¹⁸F]fluoride) .
Advanced: How do conformational polymorphisms of spiperone derivatives affect pharmacological activity?
Answer:
Spiperone exists in polymorphic forms with distinct side-chain conformations and hydrogen-bonding patterns. For example:
- Polymorph A : Stabilizes a folded conformation, enhancing 5-HT2A binding via optimal π-π stacking.
- Polymorph B : Adopts an extended chain, favoring D2 receptor interactions .
X-ray crystallography and IR spectroscopy differentiate polymorphs, while molecular dynamics simulations predict binding mode shifts. In vivo, polymorphic purity must be controlled, as mixtures yield inconsistent dose-response curves .
Advanced: How can researchers resolve contradictions in spiperone binding data across in vitro and in vivo studies?
Answer:
Discrepancies often arise from:
- Receptor heterogeneity : Spiperone binds D2high (high-affinity, Gi-coupled) and D2low (low-affinity) states. In vitro assays (e.g., [³H]spiperone saturation) may overestimate D2high prevalence (~80% of total Bₘₐₓ) if GTP analogs are omitted to stabilize G-protein coupling .
- Tracer metabolism : In vivo PET studies account for metabolites (e.g., [¹⁸F]fluoride) via arterial blood sampling and metabolite correction .
Resolution : Use Schild analysis (for antagonist Kᴰ validation) and composite blocking studies (e.g., co-administering ketanserin to isolate D2 binding) .
Basic: What functional assays confirm this compound’s antagonist activity at 5-HT2A receptors?
Answer:
- GTPγS binding : Measures inhibition of 5-HT-induced G-protein activation. Spiperone (1–50 nM) shifts 5-HT’s EC50 rightward (e.g., from 787 nM to 164,376 nM at 50 nM spiperone), with Schild regression confirming competitive antagonism (Kᴰ = 0.5 nM) .
- Calcium flux assays : Using FLIPR in HEK-293 cells expressing 5-HT2A, spiperone pre-treatment blocks 5-HT-evoked Ca²⁺ release (IC50 < 1 nM) .
Advanced: What strategies mitigate radiolytic decomposition of high-activity [¹⁸F]this compound during PET imaging?
Answer:
- Formulation additives : Include ascorbic acid (0.1%) or ethanol (10%) to scavenge free radicals .
- Dose fractionation : Administer multiple low-activity boluses to reduce self-irradiation.
- Quality control : Monitor SA decay (t₁/₂ = 110 min for ¹⁸F) using rapid HPLC (<5 min runtime) to ensure >90% radiochemical purity at injection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
